molecular formula C17H19N3O3S B2785684 7-ethyl-N-(2-hydroxyphenyl)-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide CAS No. 1421476-18-7

7-ethyl-N-(2-hydroxyphenyl)-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide

Cat. No. B2785684
CAS RN: 1421476-18-7
M. Wt: 345.42
InChI Key: SYTMDHYTOXQIPH-UHFFFAOYSA-N
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Description

The compound is a derivative of imidazo[2,1-b][1,3]thiazines, which are a class of nitrogen- and sulfur-containing heterocyclic compounds . These compounds are known for their broad range of chemical and biological properties .


Synthesis Analysis

While specific synthesis methods for this compound are not available, imidazo[2,1-b][1,3]thiazines can be synthesized through various methods . One common method involves the reaction of 1,2,4-triazole-5-thiones with dimethyl acetylene dicarboxylate using toluene as a solvent under reflux conditions .


Molecular Structure Analysis

The compound contains an imidazo[2,1-b][1,3]thiazine core, which is a heterocyclic structure containing nitrogen and sulfur atoms . It also has various functional groups attached to it, including an ethyl group, a hydroxyphenyl group, and a carboxamide group.

Scientific Research Applications

properties

IUPAC Name

7-ethyl-N-(2-hydroxyphenyl)-8-methyl-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-3-12-10(2)18-17-20(16(12)23)8-11(9-24-17)15(22)19-13-6-4-5-7-14(13)21/h4-7,11,21H,3,8-9H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYTMDHYTOXQIPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C2N(C1=O)CC(CS2)C(=O)NC3=CC=CC=C3O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-ethyl-N-(2-hydroxyphenyl)-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide

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